2-(2-Methylimidazo[1,2-a]pyridin-4-ium-1-yl)-1-phenylethanone;bromide
Description
2-(2-Methylimidazo[1,2-a]pyridin-4-ium-1-yl)-1-phenylethanone;bromide is a compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The imidazo[1,2-a]pyridine moiety is recognized for its wide range of applications in medicinal chemistry, material science, and other branches of chemistry .
Properties
IUPAC Name |
2-(2-methylimidazo[1,2-a]pyridin-4-ium-1-yl)-1-phenylethanone;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N2O.BrH/c1-13-11-17-10-6-5-9-16(17)18(13)12-15(19)14-7-3-2-4-8-14;/h2-11H,12H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFXJRIQKRHGIM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+]2=CC=CC=C2N1CC(=O)C3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridines, including 2-(2-Methylimidazo[1,2-a]pyridin-4-ium-1-yl)-1-phenylethanone;bromide, can be achieved through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide leads to the formation of 2-methylimidazo[1,2-a]pyridine .
Industrial Production Methods: Industrial production methods for imidazo[1,2-a]pyridines often involve solvent- and catalyst-free synthesis under microwave irradiation, which provides an efficient and environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methylimidazo[1,2-a]pyridin-4-ium-1-yl)-1-phenylethanone;bromide undergoes various types of reactions, including halogenation, oxidation, and substitution reactions. For example, it reacts with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .
Common Reagents and Conditions: Common reagents used in these reactions include bromine, iodine, and sodium methoxide. The reactions are typically carried out under conditions such as room temperature or mild heating .
Major Products: The major products formed from these reactions include 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides, which have shown antimicrobial properties .
Scientific Research Applications
2-(2-Methylimidazo[1,2-a]pyridin-4-ium-1-yl)-1-phenylethanone;bromide has a broad range of scientific research applications. It has been studied for its antimicrobial properties, particularly against Staphylococcus aureus . Additionally, imidazo[1,2-a]pyridine derivatives are used in the development of pharmaceuticals, such as antiulcer drugs, sedatives, and anxiolytics . These compounds are also employed as fluorescent probes for the determination of mercury and iron ions in vitro and in vivo .
Mechanism of Action
The mechanism of action of 2-(2-Methylimidazo[1,2-a]pyridin-4-ium-1-yl)-1-phenylethanone;bromide involves its interaction with molecular targets and pathways in microbial cells. For instance, the compound’s antimicrobial activity against Staphylococcus aureus is attributed to its ability to disrupt cell membrane integrity and interfere with essential cellular processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(2-Methylimidazo[1,2-a]pyridin-4-ium-1-yl)-1-phenylethanone;bromide include other imidazo[1,2-a]pyridine derivatives such as zolimidine, zolpidem, and saripidem . These compounds share the imidazo[1,2-a]pyridine scaffold and exhibit various biological activities, including antiulcer, sedative, and anxiolytic effects .
Uniqueness: What sets this compound apart is its specific substitution pattern and the presence of the bromide ion, which contributes to its unique chemical reactivity and biological activity. This compound’s ability to form stable halides and its antimicrobial properties make it a valuable candidate for further research and development in medicinal chemistry .
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